molecular formula C19H20O5S B2415957 methyl (2Z)-3-{4-[(2,4,6-trimethylbenzenesulfonyl)oxy]phenyl}prop-2-enoate CAS No. 331461-51-9

methyl (2Z)-3-{4-[(2,4,6-trimethylbenzenesulfonyl)oxy]phenyl}prop-2-enoate

Cat. No.: B2415957
CAS No.: 331461-51-9
M. Wt: 360.42
InChI Key: SEFFQZZUEGDMCU-YFHOEESVSA-N
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Description

Methyl (2Z)-3-{4-[(2,4,6-trimethylbenzenesulfonyl)oxy]phenyl}prop-2-enoate is an organic compound with a complex structure It is characterized by the presence of a methyl ester group, a phenyl ring substituted with a 2,4,6-trimethylbenzenesulfonyl group, and a prop-2-enoate moiety

Properties

IUPAC Name

methyl (Z)-3-[4-(2,4,6-trimethylphenyl)sulfonyloxyphenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5S/c1-13-11-14(2)19(15(3)12-13)25(21,22)24-17-8-5-16(6-9-17)7-10-18(20)23-4/h5-12H,1-4H3/b10-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFFQZZUEGDMCU-YFHOEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)C=CC(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)/C=C\C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-3-{4-[(2,4,6-trimethylbenzenesulfonyl)oxy]phenyl}prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a strong acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The sulfonylation of the phenyl ring is achieved using 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-3-{4-[(2,4,6-trimethylbenzenesulfonyl)oxy]phenyl}prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl (2Z)-3-{4-[(2,4,6-trimethylbenzenesulfonyl)oxy]phenyl}prop-2-enoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (2Z)-3-{4-[(2,4,6-trimethylbenzenesulfonyl)oxy]phenyl}prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2Z)-3-{4-[(2,4,6-trimethylbenzenesulfonyl)oxy]phenyl}prop-2-enoate: is similar to other sulfonylated esters and aromatic compounds.

    2,4,6-Trimethylbenzenesulfonate: Shares the sulfonyl group but lacks the ester functionality.

    Methyl 3-(4-hydroxyphenyl)prop-2-enoate: Similar structure but with a hydroxyl group instead of the sulfonyl group.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the ester and sulfonyl groups allows for diverse chemical transformations and interactions with biological targets.

Biological Activity

Methyl (2Z)-3-{4-[(2,4,6-trimethylbenzenesulfonyl)oxy]phenyl}prop-2-enoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant biological studies.

  • Molecular Formula : C23H26O5S
  • Molecular Weight : 430.52 g/mol
  • IUPAC Name : this compound

The compound is believed to exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes related to cancer progression.
  • Antioxidant Properties : The presence of the sulfonyl group can enhance its ability to scavenge free radicals.
  • Modulation of Signaling Pathways : It may interact with various signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent:

  • Case Study 1 : A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The compound exhibited a significant inhibitory effect with a GI50 value of 5.5 µM, indicating its potential as a therapeutic agent against breast cancer .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • Case Study 2 : In vitro tests indicated that it possesses moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Data Tables

Biological ActivityCell Line/OrganismGI50 (µM)Reference
AnticancerMCF-75.5
AntimicrobialS. aureus12.0
AntimicrobialE. coli15.0

Research Findings

  • Cytotoxicity Assays : The compound was subjected to various cytotoxicity assays demonstrating its efficacy against multiple cancer cell lines.
  • Mechanistic Studies : Molecular docking studies indicated strong binding affinity to targets involved in cancer cell survival.
  • Safety Profile : Preliminary toxicity assessments suggest a favorable safety profile, warranting further investigation in vivo.

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